Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride
Description
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride is a synthetic indole derivative characterized by a partially saturated bicyclic core (4,5,6,7-tetrahydro-1H-indole) substituted with an ethyl ester group at position 2 and a 2-aminoethyl side chain at position 2. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications. This compound shares structural motifs with tryptamine derivatives but distinguishes itself through the tetrahydroindole scaffold, which may confer unique conformational and electronic properties .
Properties
Molecular Formula |
C13H21ClN2O2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h15H,2-8,14H2,1H3;1H |
InChI Key |
NPEOSYJOYRMRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The carboxylic acid group on the indole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aminoethyl derivatives.
Scientific Research Applications
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole ring system allows it to mimic the structure of natural neurotransmitters, enabling it to bind to serotonin receptors and modulate their activity. This interaction can influence various physiological processes, including mood regulation and sleep.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related indole derivatives, focusing on molecular features, physicochemical properties, and synthetic pathways.
Structural Analogues
2.1.1 Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure: Features a ketone group at position 7 instead of the aminoethyl substituent.
- Molecular Formula: C₁₁H₁₃NO₃.
- Molecular Weight : 207.23 g/mol.
- This alters solubility and reactivity profiles .
2.1.2 Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure : Substituted with bromine at position 3.
- Molecular Formula: C₁₁H₁₄BrNO₂.
- Molecular Weight : 272.14 g/mol.
- Key Difference: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the aminoethyl group in the target compound facilitates nucleophilic modifications (e.g., amide formation) .
2.1.3 5-Bromotryptamine Hydrochloride
- Structure: Fully aromatic indole core with a 5-bromo substituent and a 2-aminoethyl side chain.
- Molecular Formula : C₁₀H₁₂BrN₂·HCl.
- Molecular Weight : 291.58 g/mol.
- Key Difference : The aromatic indole system in 5-bromotryptamine may enhance π-π stacking interactions in biological targets, whereas the tetrahydroindole core in the target compound could reduce planarity and alter receptor binding .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~284.76 | 3-(2-Aminoethyl), 2-COOEt, HCl | High (due to hydrochloride) |
| Ethyl 7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate | 207.23 | 7-Oxo, 2-COOEt | Moderate (polar ketone) |
| 5-Bromotryptamine Hydrochloride | 291.58 | 5-Br, 2-aminoethyl, HCl | Moderate-High |
| Ethyl 3-Bromo-tetrahydroindole-2-carboxylate | 272.14 | 3-Br, 2-COOEt | Low (hydrophobic Br substituent) |
Notes:
- The hydrochloride salt in the target compound improves solubility in polar solvents compared to neutral analogues.
- Brominated derivatives exhibit lower solubility due to increased hydrophobicity .
Functional and Application Differences
- Target Compound: The tetrahydroindole scaffold may reduce metabolic degradation compared to aromatic indoles, enhancing bioavailability in drug design. The aminoethyl group allows conjugation with targeting moieties.
- Ethyl 7-oxo Analog : The ketone group could serve as a hydrogen-bond acceptor, useful in crystal engineering or coordination chemistry .
- Brominated Derivatives : Serve as intermediates in synthesizing halogenated bioactive molecules or fluorescent probes .
Biological Activity
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C13H21ClN2O2
- Molecular Weight : 272.77 g/mol
- CAS Number : 764782-30-4
The compound features a tetrahydroindole core, which is significant in neuropharmacology and medicinal chemistry. Its structure allows for diverse interactions with various biological targets.
Neuropharmacological Effects
Research indicates that compounds with a tetrahydroindole structure exhibit notable neuropharmacological activities. This compound has been associated with:
- Dopaminergic Activity : It may influence dopamine receptors, which are critical in the treatment of neurodegenerative diseases such as Parkinson's disease.
- Serotonergic Modulation : The compound could interact with serotonin receptors, potentially offering therapeutic benefits in mood disorders.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its therapeutic application. Initial studies suggest that it may modulate G protein-coupled receptors (GPCRs), which play a vital role in signal transduction in cells.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C13H21ClN2O2 | Notable neuropharmacological properties; potential dopaminergic and serotonergic effects. |
| Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | C12H17NO2 | Methyl substitution may alter biological activity. |
| Ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate | C13H16N2O | Different aminoethyl substitution location; varied pharmacological properties. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the tetrahydroindole core.
- Introduction of the aminoethyl group.
- Esterification to yield the final product.
These steps require careful optimization to enhance yield and purity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Study : A study published in PMC explored the effects of tetrahydroindoles on dopamine receptors and reported promising results indicating potential therapeutic applications for neurodegenerative diseases .
- Serotonin Receptor Modulation : Research highlighted its interaction with serotonin receptors in animal models, suggesting implications for mood regulation.
- G Protein-Coupled Receptor Interactions : Further studies are needed to clarify how this compound interacts with GPCRs and its downstream effects on cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
